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molecular formula C6H4BrNO2S B8585142 2-Bromo-5-(2-nitro-vinyl)-thiophene

2-Bromo-5-(2-nitro-vinyl)-thiophene

Cat. No. B8585142
M. Wt: 234.07 g/mol
InChI Key: VMIGRGQTEFNKMW-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 1, 5-bromo-thiophene-2-carbaldehyde (5 g, 26.17 mmol) in ethanol (100 mL) was reacted with nitro methane (1.4 mL, 26.17 mmol) and 10N NaOH (1.4 mL, 27.47 mmol) to afford 3 g of the product (48.99% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48.99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[N+:9]([CH3:12])([O-:11])=[O:10].[OH-].[Na+]>C(O)C>[Br:1][C:2]1[S:6][C:5]([CH:7]=[CH:12][N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
1.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions and workup

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=CC1)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 48.99%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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